molecular formula C23H24N4O4S B2584036 N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 958697-50-2

N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2584036
CAS No.: 958697-50-2
M. Wt: 452.53
InChI Key: RUHSWKIFQBUYHV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 2,4-dimethoxyphenyl group as the N-substituent.
  • An imidazo[1,2-c]quinazolinone core with a 3-oxo and 2-isopropyl substituent.
  • A sulfanyl acetamide linker bridging the heterocycle and aromatic moiety.

Its design aligns with medicinal chemistry strategies leveraging heterocyclic cores for target binding and substituents for pharmacokinetic optimization .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-13(2)20-22(29)27-21(26-20)15-7-5-6-8-16(15)25-23(27)32-12-19(28)24-17-10-9-14(30-3)11-18(17)31-4/h5-11,13,20H,12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSWKIFQBUYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and various quinazoline derivatives. The key steps may involve:

    Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve thiolation reactions using reagents like thiourea or other sulfur-containing compounds.

    Acetamide formation: The final step usually involves acylation reactions to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Core Reactivity: Imidazo[1,2-c]quinazolinone

The bicyclic imidazo[1,2-c]quinazolinone system (positions 1–10) is electron-deficient due to conjugation with the carbonyl group. Key reactions include:

Electrophilic Substitution

  • Nitration/Sulfonation : Likely occurs at the electron-rich C6 or C8 positions of the quinazolinone ring, as observed in related quinazoline derivatives .

  • Halogenation : Bromination or chlorination may proceed under mild conditions (e.g., NBS in DMF) .

Nucleophilic Attack

  • The C5 position (adjacent to the sulfanyl group) is susceptible to nucleophilic substitution. For example:

    Reaction Reagent Product Reference
    Thioether displacementR-X (alkyl halide)Alkylated derivative at C5

Sulfanyl Group Reactivity

The sulfanyl (-S-) bridge (C5–S–CH2–) exhibits classic thioether chemistry:

Oxidation

  • To sulfoxide : Using H<sub>2</sub>O<sub>2</sub> or mCPBA in CH<sub>2</sub>Cl<sub>2</sub> at 0°C .

  • To sulfone : With excess Oxone® or KMnO<sub>4</sub> under acidic conditions .

Alkylation

  • Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form sulfonium salts .

Acetamide Side Chain

The -NHCOCH<sub>2</sub>S- group undergoes hydrolysis and acylation:

Hydrolysis

  • Acidic : HCl (6M) reflux yields 2-mercaptoacetic acid and the parent amine .

  • Basic : NaOH (2M) produces sodium acetate and a thiolate intermediate .

Acylation

  • Reacts with acyl chlorides (e.g., AcCl) to form N-acetyl derivatives .

2,4-Dimethoxyphenyl Substituent

The methoxy groups participate in demethylation and electrophilic substitution:

Demethylation

  • BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> converts methoxy to hydroxyl groups .

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position relative to methoxy .

Propan-2-yl Substituent

The isopropyl group at N2 influences steric hindrance but shows limited reactivity. Potential transformations include:

Oxidation

  • TBHP (tert-butyl hydroperoxide) converts isopropyl to a ketone, though this is sterically challenging .

Stability Considerations

  • Photodegradation : The sulfanyl group may undergo photolytic cleavage under UV light .

  • Hydrolytic Stability : The acetamide bond is stable in neutral pH but hydrolyzes in strongly acidic/basic conditions .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on its pharmacological properties, synthesis, and biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • In vitro studies have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics .

Antioxidant Properties

The compound may also possess antioxidant capabilities. Compounds with similar structures have been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Potential Anti-cancer Activity

Emerging studies suggest that imidazoquinazoline derivatives can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells and modulation of signaling pathways associated with tumor growth .

Study 1: Antimicrobial Efficacy

A recent study evaluated several quinazoline derivatives for their antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound displayed MIC values ranging from 0.25 to 8 μg/mL against various pathogens, highlighting their potential as new antimicrobial agents .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, derivatives of quinazolinones were tested for their ability to reduce oxidative stress markers in cellular models. The findings suggested that these compounds could mitigate cellular damage caused by reactive oxygen species (ROS), indicating a promising avenue for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[1,2-c]quinazolinone vs. Quinazolinone Derivatives
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): A simpler quinazolinone lacking the fused imidazole ring.
Triazole and Oxadiazole Analogs
  • N-(3-Methoxyphenyl)-2-[4-methyl-5-[(3-methylsulfanylphenyl)carbamoyl]sulfanyl-1,2,4-triazol-3-yl]acetamide (): A triazole-based analog with a methylsulfanylphenyl group.
  • 1,3,4-Oxadiazole derivatives () : Oxadiazoles are bioisosteres for esters or amides, often improving metabolic resistance. However, they lack the fused aromatic system of the target compound, reducing rigidity .

Substituent Effects

Aromatic Ring Modifications
  • 2,4-Dimethoxyphenyl (Target) : Electron-donating methoxy groups enhance lipophilicity (logP) and membrane permeability compared to electron-withdrawing groups.
  • Furylmethyl () : A heteroaromatic substituent introduces polarity and hydrogen-bonding capacity, which may alter blood-brain barrier penetration .
Sulfanyl Linker Variations
  • Mercapto-1,3,4-oxadiazole derivatives () : Similar sulfanyl linkers are used in anti-exudative agents, suggesting shared mechanisms of action .

Pharmacological Activity Trends

While direct data for the target compound are unavailable, analogs highlight substituent-driven trends:

  • Anti-exudative Activity : 2-[(Triazolyl)sulfanyl]acetamides (e.g., ) showed comparable efficacy to diclofenac at 10 mg/kg, with furan-2-yl substituents enhancing activity .
  • Anticonvulsant Potential: Quinazolinone acetamides () demonstrated anticonvulsant effects, suggesting the target’s imidazo[1,2-c]quinazolinone core may confer similar properties .

Physicochemical Properties

Property Target Compound N-(2,4-Dichlorophenyl)methyl Analog Triazole Analog
Molecular Weight ~475 g/mol (estimated) 392.23 g/mol 443.52 g/mol
Key Substituents 2,4-Dimethoxyphenyl, isopropyl 2,4-Dichlorophenylmethyl 3-Methoxyphenyl, methylsulfanyl
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.9
Hydrogen Bond Acceptors 7 6 8

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structure combining a dimethoxyphenyl group with an imidazoquinazolinyl moiety linked by a sulfanylacetamide. The molecular formula is C25H28N4O4SC_{25}H_{28}N_{4}O_{4}S with a molecular weight of approximately 468.58 g/mol.

PropertyValue
Molecular FormulaC25H28N4O4S
Molecular Weight468.58 g/mol
IUPAC NameThis compound
CAS Number957939-32-1

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Imidazoquinazolinyl Core : This is achieved through cyclization reactions involving 2-aminobenzamide and isocyanide derivatives.
  • Introduction of Dimethoxyphenyl Group : Typically through Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride.
  • Attachment of Sulfanyl Linkage : Accomplished via nucleophilic substitution reactions where a thiol reacts with an acetamide derivative.

Anticancer Properties

Research indicates that compounds related to quinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown potent effects against SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) cell lines. Notably, some compounds displayed cytotoxicity up to five times more potent than standard chemotherapeutics like 5-FU .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or receptors involved in tumor growth and survival.
  • Caspase Activation : Some studies have reported that related compounds activate caspases significantly, suggesting an apoptotic mechanism .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often depends on the substituents at various positions on the core structure. For instance:

  • Substituents at C6 : The introduction of different substituents has been shown to enhance cytotoxicity.
  • Dimethoxy Groups : The presence of dimethoxy groups can influence the lipophilicity and overall biological efficacy of the compound .

Case Studies

  • Cytotoxic Evaluation : A study evaluated several quinazoline derivatives for their activity against leukemia cell lines (K562 and HL60). Compounds similar to N-(2,4-dimethoxyphenyl)-... demonstrated significant inhibition .
  • Kinase Inhibition : Research has highlighted the potential of quinazoline derivatives as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer progression .

Q & A

Q. What are the key synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step functionalization of the imidazo[1,2-c]quinazolinone core. A common approach includes:

  • Step 1 : Preparation of the imidazo[1,2-c]quinazolin-3-one scaffold via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives .
  • Step 2 : Sulfur insertion at the 5-position using thiourea or H2O2-mediated oxidation to form the sulfanyl group .
  • Step 3 : Coupling with 2,4-dimethoxyphenylacetamide via carbodiimide-mediated amidation (e.g., EDC/HCl) under inert conditions . Critical factors: Control of reaction temperature (e.g., 273 K for coupling steps) and purification via column chromatography to isolate intermediates.

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography using programs like SHELXL refines crystal structures, resolving bond lengths, angles, and dihedral angles (e.g., planar amide groups with R2<sup>2</sup>(10) hydrogen-bonded dimers) .
  • Spectroscopic methods : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm), while HRMS validates molecular weight .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
  • Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study : If DFT calculations predict high binding affinity to a target enzyme but in vitro assays show low activity:
  • Re-evaluate solvation effects : Use molecular dynamics (MD) simulations to account for solvent interactions .
  • Confirm stereochemistry : X-ray crystallography may reveal unexpected rotameric states or non-coplanar conformations (e.g., dihedral angles >60° between aromatic rings) .
    • Method : Cross-validate with alternative assays (e.g., SPR for binding kinetics) and synthesize analogs to isolate structural contributors .

Q. What experimental designs optimize pharmacological evaluation of this compound?

  • In vitro assays :
  • Dose-response curves (1–100 µM) in cell lines (e.g., HEK293 for cytotoxicity, RAW264.7 for anti-inflammatory activity) with positive controls (e.g., dexamethasone) .
  • Selectivity panels : Test against related enzymes (e.g., COX-1/COX-2 for NSAID-like activity) to identify off-target effects .
    • In vivo models : Use rodent formalin-induced edema assays (subcutaneous administration, 10–50 mg/kg) with pharmacokinetic profiling (Tmax, Cmax) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound?

  • Key modifications :
  • Sulfanyl group replacement : Substitute with sulfoxide or sulfone to modulate electron-withdrawing effects .
  • Methoxy positional isomerism : Compare 2,4-dimethoxy vs. 3,4-dimethoxy phenyl derivatives for steric and electronic impacts on target binding .
    • Method : Synthesize analogs via parallel combinatorial chemistry and evaluate IC50 shifts in enzyme inhibition assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs) to identify binding poses. Validate with MM-GBSA free-energy calculations .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors at the acetamide group, hydrophobic pockets for the isopropyl group) .

Q. How do researchers address discrepancies in crystallographic data across analogs?

  • Example : If the title compound’s amide group is planar but an analog shows non-planarity:
  • Analyze steric hindrance : Dihedral angles >80° between the acetamide and adjacent rings suggest steric repulsion from substituents (e.g., 2,4-dichlorophenyl) .
  • Refinement protocols : Apply SHELXL’s restraints for anisotropic displacement parameters to resolve thermal motion artifacts .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield (%)Reference
1Imidazo[1,2-c]quinazolin-3-oneCyclization (H2O2, 60°C)65–70
25-Sulfanyl derivativeThiourea, DMF, 80°C55
3Final acetamideEDC/HCl, DCM, 273 K40–45

Table 2 : Pharmacological Assay Parameters

Assay TypeModel SystemConcentration RangeKey MetricsReference
Anti-inflammatoryRAW264.7 macrophages1–50 µMTNF-α inhibition (%)
CytotoxicityHEK293 cells10–100 µMIC50 (µM)
In vivo edemaRat formalin model10–50 mg/kgEdema reduction (%)

Critical Considerations

  • Safety protocols : Handle sulfanyl groups under fume hoods; use PPE for potential irritants (e.g., dichloromethane in synthesis) .

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